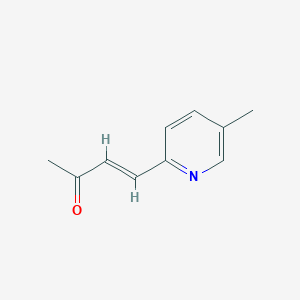

(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one

Description

Structure

2D Structure

Propriétés

IUPAC Name |

4-(5-methylpyridin-2-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8-3-5-10(11-7-8)6-4-9(2)12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWPKZKKSLTHPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C=CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273560 | |

| Record name | 3-Buten-2-one, 4-(5-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432793-65-1 | |

| Record name | 3-Buten-2-one, 4-(5-methyl-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432793-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-one, 4-(5-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Aldol Condensation Approach

Starting Materials: 5-methyl-2-acetylpyridine and an appropriate aldehyde or ketone.

Procedure: An aldol condensation between 5-methyl-2-acetylpyridine and acetaldehyde or a substituted aldehyde under basic or acidic catalysis forms the α,β-unsaturated ketone.

Conditions: Typical bases include sodium hydroxide, potassium hydroxide, or organic bases like piperidine. The reaction is usually performed in ethanol or another polar solvent with controlled temperature to favor the (E)-isomer.

Outcome: This method yields (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one with good stereoselectivity due to thermodynamic control favoring the trans (E) isomer.

Cross-Coupling and Enone Formation

Starting Materials: 5-methyl-2-halopyridine and an appropriate vinyl ketone or equivalent.

Procedure: A palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reaction) installs the pyridinyl group onto a butenone scaffold.

Conditions: Use of palladium catalysts, phosphine ligands, and bases under inert atmosphere, often in polar aprotic solvents.

Outcome: This method allows for selective formation of the (E)-configured enone with the pyridine substituent at the desired position.

Wittig or Horner–Wadsworth–Emmons Olefination

Starting Materials: 5-methyl-2-pyridinecarboxaldehyde and a phosphonium ylide or phosphonate ester derived from acetone or similar ketones.

Procedure: Olefination reaction forms the α,β-unsaturated ketone by coupling the aldehyde with the ylide/phosphonate.

Conditions: Typically conducted in THF or DMSO at low to moderate temperatures.

Outcome: This approach provides stereocontrol to favor the (E)-isomer and allows flexibility in substituent variation.

- Detailed Example: Aldol Condensation Synthesis

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Methyl-2-acetylpyridine, acetaldehyde, NaOH, EtOH, reflux | Base-catalyzed aldol condensation to form enone | 75-85 | Control of temperature critical for E-selectivity |

| 2 | Purification by recrystallization or chromatography | Isolation of pure (E)-isomer | — | Confirm stereochemistry by NMR and HPLC |

The reaction proceeds via enolate formation of 5-methyl-2-acetylpyridine, which attacks acetaldehyde, followed by dehydration to yield the conjugated enone.

HPLC and NMR analysis confirm the (E)-configuration with purity typically >95%.

Stereoselectivity: The (E)-isomer is thermodynamically favored due to lower steric hindrance; reaction conditions such as solvent polarity and temperature influence the isomer ratio.

Catalysts: Organic bases like piperidine or secondary amines can catalyze the aldol condensation efficiently, sometimes providing better selectivity and milder conditions.

Scale-up: The aldol condensation approach is scalable and has been used in multi-gram synthesis with consistent yields and purity.

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Aldol Condensation | 5-Methyl-2-acetylpyridine, acetaldehyde | NaOH or organic base, EtOH | Simple, high yield, scalable | Requires control for stereoselectivity |

| Cross-Coupling (Heck/Suzuki) | 5-Methyl-2-halopyridine, vinyl ketone | Pd catalyst, phosphine ligands | High regioselectivity, versatile | Requires expensive catalysts, inert atmosphere |

| Wittig/Horner-Wadsworth-Emmons | 5-Methyl-2-pyridinecarboxaldehyde, phosphonium ylide | Phosphonium salts, bases | Good stereocontrol, flexible | Multi-step preparation of ylides |

HPLC: Used to monitor reaction progress and confirm purity and isomeric ratio.

NMR Spectroscopy: ^1H and ^13C NMR confirm the chemical structure and (E)-configuration of the double bond.

Recrystallization: Common method for purification, often using ethanol or ethyl acetate.

Chromatography: Silica gel column chromatography may be employed for small-scale purification.

The preparation of this compound is effectively achieved by aldol condensation of 5-methyl-2-acetylpyridine with aldehydes under basic catalysis, providing the desired (E)-configured enone with good yield and purity. Alternative methods such as palladium-catalyzed cross-coupling and olefination reactions offer additional routes with specific advantages in selectivity and substrate scope. Optimization of reaction conditions, including temperature control and choice of catalyst, is critical for maximizing yield and stereoselectivity.

Analyse Des Réactions Chimiques

Cyclization Reactions

The α,β-unsaturated ketone moiety facilitates cyclization under acidic or basic conditions. For example:

-

Pyridine Ring Formation : In the presence of methoxylamine hydrochloride and hydrobromic acid, analogous enones undergo cyclization to form substituted pyridines. A three-step one-pot procedure achieved a 60% yield for a related compound (Table 1) .

-

Intramolecular Aldol Cyclization : Base-catalyzed conditions (e.g., Cs₂CO₃) promote cyclization to fused heterocycles, as demonstrated in the synthesis of pyridazin-3-amine derivatives .

Table 1: Cyclization Conditions and Yields

Nucleophilic Additions

The electron-deficient enone system undergoes Michael additions and conjugate additions:

-

Amine Addition : Reaction with primary amines (e.g., 5-methylpyridin-2-amine) forms β-amino ketones. For example, p-toluenesulfonic acid-catalyzed condensation with aniline derivatives achieved 67% yield .

-

Grignard Reagent Addition : Organometallic reagents add to the carbonyl group, as seen in the synthesis of dihydropyridinones (95% yield using Hoveyda-Grubbs catalyst) .

Key Mechanistic Insights:

-

Steric and electronic effects of the 5-methylpyridin-2-yl group direct regioselectivity toward the β-position .

-

Polar solvents (e.g., THF) enhance reaction rates by stabilizing transition states .

Substitution Reactions

The pyridine ring participates in electrophilic aromatic substitution (EAS) and cross-coupling:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces substituents at the pyridine C-3 position .

-

Chlorination : Treatment with POCl₃ selectively chlorinates the pyridine ring, forming 3-chloro derivatives .

Table 2: Substitution Reaction Examples

Photochemical Reactivity

While not directly reported for (E)-4-(5-methylpyridin-2-yl)but-3-en-2-one, structurally similar enones undergo [6π] photocyclization. For instance:

-

UV-Induced Cyclization : Pentenynones form cyclobutane derivatives under UV light via a triplet excited state, with yields up to 98% .

-

Quenching Experiments : Triplet quenchers like trans-piperylene reduce reaction rates, confirming a radical-mediated pathway .

Stability and Decomposition

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one exhibit significant antimicrobial properties. For instance, studies on derivatives of pyridine-containing compounds have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The structural modifications in the pyridine ring often enhance the bioactivity of these compounds, making them potential candidates for antibiotic development.

Anti-inflammatory Properties

Compounds with similar structures have also been evaluated for their anti-inflammatory effects. For example, derivatives of 5-methylpyridin-2(1H)-one have demonstrated inhibition of inflammatory pathways, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases .

Organic Synthesis

Catalytic Applications

The compound has been utilized as a building block in various synthetic pathways. Its enone functionality allows it to participate in Michael additions and other nucleophilic addition reactions, facilitating the synthesis of more complex organic molecules . The integration of this compound into biomass conversion processes has been reported, showcasing its utility in sustainable chemistry practices .

Photoreactivity Studies

Recent studies have highlighted the photochemical properties of related compounds, which may extend to this compound. Understanding its behavior under light exposure could lead to applications in photodynamic therapy or photoreactive materials .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance the thermal and mechanical properties of materials. Research into its role as a monomer or crosslinking agent is ongoing, with potential applications in creating durable and heat-resistant polymers .

Case Study 1: Antimicrobial Screening

In a systematic screening of pyridine derivatives for antimicrobial activity, this compound was tested against various bacterial strains. The results indicated that modifications at the pyridine position significantly influenced antimicrobial potency. This study emphasizes the importance of structural optimization in drug design.

Case Study 2: Synthesis of Novel Compounds

A research team utilized this compound as a precursor for synthesizing novel heterocyclic compounds. The synthetic route involved several steps, including cyclization and functionalization reactions, leading to products with enhanced biological activity. This case illustrates the compound's versatility as a synthetic intermediate.

Mécanisme D'action

The mechanism of action of (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The enone moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table summarizes key analogs and their substituents:

Key Observations:

- Substituent Position: The position of the pyridine substituent (2-yl vs. 3-yl or 4-yl) influences conjugation and electronic properties. For example, (E)-4-(pyridin-2-yl)but-3-en-2-one (A8) may exhibit stronger conjugation due to proximity of the nitrogen lone pair to the enone system compared to the 3-yl or 4-yl isomers .

- Electron-Donating/Withdrawing Groups: The 4-nitrophenyl analog shows a redshifted UV-Vis absorption (323 nm) compared to the 4-dimethylaminophenyl derivative (375 nm), highlighting how electron-withdrawing groups reduce the HOMO-LUMO gap .

- Heterocyclic Variations: Replacement of pyridine with furan (A11) or isoxazole () alters solubility and reactivity. For instance, furan-based enones may exhibit lower thermal stability due to the oxygen heteroatom’s electronegativity .

Optical and Nonlinear Optical Properties

Data from and reveal significant differences in third-order nonlinear susceptibility (χ³) among analogs:

| Compound | χ³ Range (esu) | Absorption Maxima (nm) | Reference |

|---|---|---|---|

| (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one | 1.66–3.85 × 10⁻¹³ | 375 | |

| (E)-4-(4-Nitrophenyl)but-3-en-2-one | 7.13–3.19 × 10⁻¹³ | 323 |

Activité Biologique

(E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula CHNO and a molar mass of approximately 161.2 g/mol. It features a conjugated enone system and a methyl-substituted pyridine ring, which enhances its lipophilicity and may influence its interactions with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The enone moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. This mechanism is crucial in understanding its potential therapeutic effects against diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens, including Mycobacterium tuberculosis. The presence of the pyridine moiety is often associated with enhanced antimicrobial activity, making this compound a candidate for further exploration in drug development.

Anticancer Activity

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, similar compounds in the literature have demonstrated cytotoxicity against various cancer cell lines, indicating that this compound might exhibit comparable effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings related to structural modifications and their impact on activity:

These findings suggest that specific structural features are critical for enhancing the compound's bioactivity.

Case Studies and Research Findings

- Antimicrobial Studies : A study investigating the antimicrobial properties of similar compounds found that those with pyridine rings exhibited enhanced activity against resistant strains of bacteria, supporting the hypothesis that this compound may also possess similar properties.

- Cytotoxicity Analysis : In vitro studies have shown that derivatives of compounds with similar structures can induce apoptosis in cancer cells, highlighting the potential of this compound as a lead compound in anticancer drug discovery .

Q & A

Basic: What are the optimal reaction conditions for synthesizing (E)-4-(5-Methylpyridin-2-yl)but-3-en-2-one?

Methodological Answer:

The synthesis typically involves a condensation reaction between 5-methylpyridine-2-carbaldehyde and a ketone precursor (e.g., but-3-en-2-one derivatives). Key parameters include:

- Catalyst: Use of acid catalysts (e.g., p-toluenesulfonic acid) or base conditions (e.g., Knoevenagel condensation with piperidine) to promote enone formation.

- Solvent: Polar aprotic solvents (e.g., DMF, THF) or ethanol, depending on substrate solubility.

- Temperature: Reactions often proceed at reflux (70–100°C) for 6–12 hours.

- Purification: Column chromatography with silica gel and ethyl acetate/hexane eluent (yield ~70–85%).

Reference analogous protocols for similar enones in condensation reactions .

Basic: How can spectroscopic techniques confirm the (E)-configuration of the double bond in this compound?

Methodological Answer:

- ¹H NMR: The coupling constant (J) between the α- and β-protons of the enone system. For the (E)-isomer, J typically ranges from 12–16 Hz due to trans-vicinal coupling, compared to 6–10 Hz for the (Z)-isomer.

- IR Spectroscopy: The C=O stretch appears near 1665 cm⁻¹, while conjugated C=C stretches occur around 1574–1600 cm⁻¹, consistent with α,β-unsaturated ketones .

- Mass Spectrometry (EI): Molecular ion peaks (e.g., m/z 278.28 for analogous enones) and fragmentation patterns (e.g., loss of CO or methyl groups) validate the structure .

Advanced: How can computational methods resolve contradictions between experimental NMR data and expected stereochemical outcomes?

Methodological Answer:

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to predict NMR chemical shifts. Compare computed shifts (via GIAO method) with experimental δ values to validate the (E)-configuration.

- NOESY/ROESY: If experimental NMR shows unexpected coupling, use 2D NMR to detect spatial proximity between protons. For example, cross-peaks between pyridinyl protons and the methyl group can confirm spatial orientation .

- Dynamic Effects: Consider rotational barriers or tautomerism that may cause discrepancies. Solvent effects in DFT simulations (e.g., PCM model for DMSO) improve accuracy .

Advanced: What strategies mitigate sample degradation during prolonged spectroscopic analysis?

Methodological Answer:

- Temperature Control: Store samples at –20°C and use cooled autosamplers (4°C) during HPLC or LC-MS to slow organic degradation .

- Inert Atmosphere: Conduct reactions and analyses under nitrogen/argon to prevent oxidation of the enone system.

- Stabilizing Additives: Add radical scavengers (e.g., BHT) to NMR samples in CDCl₃ or DMSO-d₆ to inhibit radical-mediated decomposition .

Application: How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

- In Vitro Assays: Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.

- Enzyme Inhibition Studies: Use fluorescence-based assays (e.g., kinase inhibition) with ATP analogs to measure IC₅₀ values.

- Molecular Docking: Perform docking simulations (AutoDock Vina) targeting pyridine-interacting enzymes (e.g., cytochrome P450) to predict binding modes .

- Cytotoxicity: Test against cancer cell lines (e.g., MTT assay) with dose-response curves to assess selectivity .

Experimental Design: What are key considerations for ensuring reproducibility in synthetic protocols?

Methodological Answer:

- Reagent Purity: Use ≥98% pure starting materials (verified via GC/HPLC).

- Stoichiometry: Precisely control molar ratios (e.g., 1:1 aldehyde:ketone) to minimize side products.

- Reaction Monitoring: Employ TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion.

- Batch Consistency: Replicate syntheses in triplicate under identical conditions to quantify yield variability (±5%) .

Advanced: How can computational modeling predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Reactivity Descriptors: Calculate Fukui indices (via Gaussian 09) to identify nucleophilic/electrophilic sites on the enone and pyridine moieties.

- Transition State Analysis: Use QM/MM methods to model reaction pathways (e.g., Diels-Alder cycloadditions) and predict regioselectivity.

- Solvent Effects: Apply COSMO-RS to simulate solvent interactions and optimize conditions for catalytic asymmetric reactions .

Data Analysis: How to address conflicting spectral data (e.g., unexpected IR peaks)?

Methodological Answer:

- Peak Deconvolution: Use software (e.g., GRAMS/AI) to resolve overlapping IR bands (e.g., C=O vs. conjugated C=C).

- Control Experiments: Synthesize and characterize a deuterated analog to isolate vibrational modes.

- Cross-Validation: Compare with X-ray crystallography data (if available) to confirm bond lengths and angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.